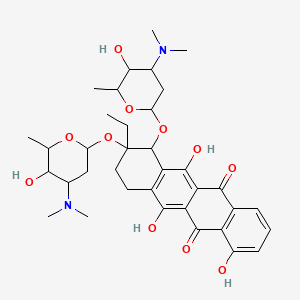

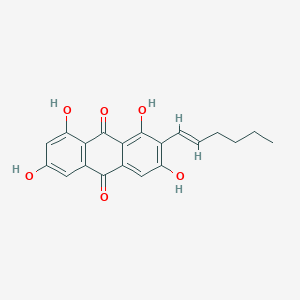

Averythrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

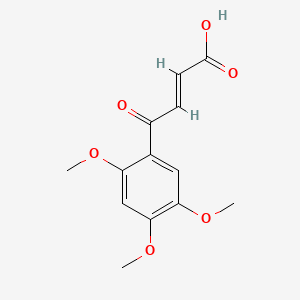

L'avérythrine est un composé d'hydroxyanthraquinone de formule moléculaire C20H18O6 et d'un poids moléculaire de 354,4 . C'est un métabolite secondaire produit par le champignon Aspergillus versicolor . L'avérythrine est connue pour sa pigmentation vibrante et a été étudiée pour ses diverses propriétés chimiques et biologiques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'avérythrine peut être synthétisée à partir de son précurseur, l'avérantine, par une série de réactions d'oxydation . La voie de synthèse implique l'utilisation d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome dans des conditions contrôlées pour obtenir le produit souhaité .

Méthodes de Production Industrielle : La production industrielle de l'avérythrine implique généralement la culture de Aspergillus versicolor dans des conditions spécifiques qui favorisent la production de ce métabolite . Le champignon est cultivé dans un milieu riche en nutriments, et l'avérythrine est extraite et purifiée à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de Réactions : L'avérythrine subit diverses réactions chimiques, notamment :

Oxydation : L'avérythrine peut être oxydée davantage pour produire différents dérivés.

Réduction : Les réactions de réduction peuvent convertir l'avérythrine en formes moins oxydées.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d'avérythrine.

Réactifs et Conditions Courants :

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Divers agents halogénants et nucléophiles.

Produits Principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de l'avérythrine, chacun ayant des propriétés chimiques uniques .

4. Applications de la Recherche Scientifique

L'avérythrine a un large éventail d'applications dans la recherche scientifique :

Biologie : Elle est étudiée pour son rôle dans le métabolisme fongique et son potentiel en tant que pigment naturel.

5. Mécanisme d'Action

Le mécanisme d'action de l'avérythrine implique son interaction avec diverses cibles et voies moléculaires. L'avérythrine est connue pour inhiber certaines enzymes et perturber les processus cellulaires chez les micro-organismes, ce qui conduit à ses effets antimicrobiens . Ses propriétés anticancéreuses sont attribuées à sa capacité à induire l'apoptose dans les cellules cancéreuses par l'activation de voies de signalisation spécifiques .

Applications De Recherche Scientifique

Averythrin has a wide range of applications in scientific research:

Chemistry: this compound is used as a model compound for studying the chemical behavior of hydroxyanthraquinones.

Biology: It is studied for its role in fungal metabolism and its potential as a natural pigment.

Industry: this compound is used as a natural dye in textiles and as a colorant in food and cosmetics.

Mécanisme D'action

The mechanism of action of averythrin involves its interaction with various molecular targets and pathways. This compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparaison Avec Des Composés Similaires

L'avérythrine fait partie d'une grande famille d'hydroxyanthraquinones, qui comprend des composés tels que :

Émodine : Connue pour ses propriétés laxatives et anticancéreuses.

Chrysophanol : Exhibe des activités anti-inflammatoires et antimicrobiennes.

Aloé-émodine : Étudiée pour son potentiel dans le traitement des maladies de la peau et du cancer.

Unicité : L'avérythrine se distingue par sa structure moléculaire spécifique et les activités biologiques uniques qu'elle présente. Sa pigmentation vibrante et ses propriétés thérapeutiques potentielles en font un composé d'intérêt majeur dans divers domaines de la recherche .

Propriétés

Numéro CAS |

25340-85-6 |

|---|---|

Formule moléculaire |

C20H18O6 |

Poids moléculaire |

354.4 g/mol |

Nom IUPAC |

2-[(E)-hex-1-enyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H18O6/c1-2-3-4-5-6-11-14(22)9-13-17(19(11)25)20(26)16-12(18(13)24)7-10(21)8-15(16)23/h5-9,21-23,25H,2-4H2,1H3/b6-5+ |

Clé InChI |

RTXQNGWQTJTHCK-AATRIKPKSA-N |

SMILES isomérique |

CCCC/C=C/C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

SMILES canonique |

CCCCC=CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.